molecular formula C11H13ClO4 B6614700 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid CAS No. 910300-36-6

3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid

Cat. No. B6614700
CAS RN: 910300-36-6
M. Wt: 244.67 g/mol
InChI Key: ZLKSDKXZUPXVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid (CDPA) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid that is soluble in water and most organic solvents. CDPA is used in a variety of scientific research applications including biochemical and physiological studies, drug development, and organic synthesis.

Scientific Research Applications

3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and pharmaceuticals, as well as in the study of biochemical and physiological processes. 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has also been used to study the properties of enzymes and to develop drugs for the treatment of various diseases and disorders.

Mechanism Of Action

3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been linked to a variety of physiological effects, including anti-inflammatory and analgesic activity. Additionally, 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been linked to cognitive and memory enhancement.
Biochemical and Physiological Effects
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has anti-inflammatory and analgesic activity, which has been linked to its inhibitory effects on the enzymes COX-2 and 5-LOX. Additionally, 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has been shown to possess cognitive and memory enhancing properties, which are thought to be due to its inhibition of the enzyme acetylcholinesterase.

Advantages And Limitations For Lab Experiments

3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid is a relatively easy compound to synthesize and has a wide range of applications in scientific research. Its inhibitory effects on several enzymes make it a useful tool for studying biochemical and physiological processes. However, the use of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid in lab experiments is limited by its toxicity, which can be dangerous if not handled properly.

Future Directions

3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has a wide range of potential applications in scientific research and drug development. Future research could focus on the development of new drugs based on 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid’s inhibitory effects on enzymes such as COX-2 and 5-LOX. Additionally, further studies could be conducted to explore the potential of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid as a cognitive and memory enhancer. Finally, research could be conducted to develop safer and more effective methods for synthesizing 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid.

properties

IUPAC Name

3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3,5H,4,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKSDKXZUPXVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid

Synthesis routes and methods

Procedure details

Similar procedure as described in example 9B was used, starting from 3-(2-Chloro-3,4-dimethoxy-phenyl)-acrylic acid and Pd—C to give 3-(2-Chloro-3,4-dimethoxy-phenyl)-propionic acid. LC-MS: m/e 243 (M−1).
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